Cas no 1965330-61-3 (9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate)

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is a highly specialized acridinium-based compound, primarily utilized as a photoredox catalyst in synthetic organic chemistry. Its key advantages include strong visible-light absorption, high photostability, and efficient redox properties, making it suitable for a range of photocatalytic transformations. The mesityl and phenyl substituents enhance steric and electronic tuning, while the methoxy groups contribute to solubility and reactivity control. The tetrafluoroborate counterion ensures stability and ease of handling. This compound is particularly valuable in C–C and C–heteroatom bond-forming reactions, offering selective activation under mild conditions. Its robust performance in both oxidative and reductive quenching cycles makes it a versatile tool in photochemical applications.
9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate structure
1965330-61-3 structure
Product Name:9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
CAS No:1965330-61-3
MF:C32H32BF4NO4
MW:581.405
CID:4671075
PubChem ID:145710570
Update Time:2025-06-12

9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate Chemical and Physical Properties

Names and Identifiers

    • 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)-10??-acridin-10-ylium tetrafluoroborate
    • G87093
    • 1965330-61-3
    • 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-iumtetrafluoroborate
    • CS-0105572
    • 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
    • 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
    • Inchi: InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1
    • InChI Key: GLOGMOOUAAIASZ-UHFFFAOYSA-N
    • SMILES: [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C

Computed Properties

  • Exact Mass: 581.2360513g/mol
  • Monoisotopic Mass: 581.2360513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 6
  • Complexity: 699
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.8Ų

9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate Pricemore >>

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Additional information on 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

Comprehensive Analysis of 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium Tetrafluoroborate (CAS No. 1965330-61-3)

The compound 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate (CAS No. 1965330-61-3) is a highly specialized organic salt with significant applications in photoredox catalysis and advanced material sciences. Its unique structural features, including the acridinium core and tetramethoxy substitutions, make it a valuable tool for researchers exploring light-driven chemical transformations. This article delves into its properties, synthesis, and cutting-edge applications while addressing common queries from the scientific community.

One of the most searched questions regarding this compound is: "How does 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate function in photoredox catalysis?" The answer lies in its exceptional photoexcitation properties. When exposed to visible light, the acridinium moiety undergoes single-electron transfer (SET) processes, enabling efficient redox reactions under mild conditions. This characteristic has made it indispensable in green chemistry initiatives, aligning with global trends toward sustainable synthesis methodologies.

The mesityl and phenyl groups in its structure contribute to enhanced stability and tunable electronic properties, which are frequently discussed in material science forums. Researchers often search for "acridinium-based photosensitizers for OLED applications", where this compound's extended π-conjugation system shows promise for next-generation optoelectronic devices. Its tetramethoxy substitutions further modulate solubility and intermolecular interactions, a feature highlighted in recent publications on organic semiconductors.

From a synthetic chemistry perspective, the tetrafluoroborate counterion plays a crucial role in maintaining the compound's ionic character while ensuring good solubility in polar organic solvents. Laboratory technicians frequently inquire about "purification methods for acridinium salts", to which recrystallization from dichloromethane/ether mixtures has proven effective for this particular derivative. The compound's stability under ambient conditions (when protected from light) makes it practical for routine use, addressing another common concern about photoactive compound storage.

Recent advancements have explored its potential in photodynamic therapy research, with studies investigating the compound's ability to generate reactive oxygen species (ROS) upon irradiation. This application taps into the growing interest in non-invasive therapeutic agents, frequently searched in biomedical databases. However, unlike conventional photosensitizers, this derivative's multi-methoxy architecture offers unique advantages in wavelength selectivity and reduced dark toxicity.

For analytical chemists, the compound's distinct UV-Vis absorption profile (typically λmax ≈ 430-450 nm) serves as a valuable fingerprint. Common queries like "characterization techniques for acridinium derivatives" are best answered through combined spectroscopic approaches, including 1H/13C NMR, high-resolution mass spectrometry, and cyclic voltammetry to confirm its redox potentials. These properties are meticulously documented in technical datasheets to facilitate reproducible research.

The compound's role in visible-light-mediated C-H activation has garnered particular attention in synthetic methodology development. Organic chemists searching for "metal-free photocatalytic systems" will find this acridinium derivative particularly relevant, as it enables challenging bond formations without precious metal catalysts. Recent literature highlights its efficiency in aryl-aryl coupling reactions, where traditional methods often require harsh conditions.

From a commercial availability standpoint, CAS 1965330-61-3 is typically supplied as an orange crystalline powder with >95% purity. Quality-conscious researchers frequently search for "HPLC analysis protocols for acridinium salts", recommending reverse-phase methods with UV detection for accurate purity assessment. The compound's molecular weight (MW 584.39 g/mol) and well-defined melting point further aid in quality verification procedures.

Environmental considerations are increasingly important, and this compound addresses several green chemistry principles. Its photocatalytic applications often reduce energy consumption compared to thermal processes, responding to searches for "energy-efficient synthetic protocols". Moreover, the tetrafluoroborate anion is generally considered environmentally benign compared to heavier counterions, making this derivative a subject of interest in eco-friendly catalyst design.

Future research directions likely to generate search traffic include explorations of this compound's potential in artificial photosynthesis systems and molecular electronics. The strategic placement of methoxy groups offers opportunities for further structural modifications, a topic gaining traction in structure-activity relationship studies. As the scientific community continues to prioritize sustainable chemistry solutions, 9-mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate remains at the forefront of photochemical innovation.

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